![molecular formula C15H12FN3S2 B2383926 N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine CAS No. 866041-99-8](/img/structure/B2383926.png)
N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- In a study by Shlenev et al. (2017), new derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, related to the chemical structure of interest, were synthesized, showcasing the compound's role in the creation of novel organic molecules. This research emphasizes the compound's utility in synthetic organic chemistry (Shlenev et al., 2017).
Antimicrobial and Antifungal Properties
- Wu Qi (2014) designed and synthesized novel 1,3,4-thiadiazol derivatives with potential antibacterial activities, highlighting the compound's role in developing new antimicrobial agents (Wu Qi, 2014).
- Sych et al. (2019) investigated derivatives of 1,3,4-thiadiazole for antimicrobial and antifungal action. The study demonstrated the compound's efficacy against various microbes, including Gram-positive and Gram-negative bacteria and the fungus Candida albicans (Sych et al., 2019).
Anticancer Applications
- Yushyn et al. (2022) explored the anticancer potential of 1,3,4-thiadiazole derivatives. This research points towards the compound's use in developing new anticancer drugs (Yushyn et al., 2022).
Antituberculosis Agents
- Karabanovich et al. (2016) discovered 1,3,4-thiadiazoles as a new class of antituberculosis agents, showing excellent in vitro activity against various strains of Mycobacterium tuberculosis (Karabanovich et al., 2016).
Glutaminase Inhibitors
- A study by Shukla et al. (2012) discussed the synthesis of 1,3,4-thiadiazole derivatives as glutaminase inhibitors, highlighting their potential in treating certain cancers (Shukla et al., 2012).
Fluorescence and Spectroscopy
- Budziak et al. (2019) conducted a study on 1,3,4-thiadiazole derivatives, focusing on their fluorescence effects, which may be useful in biological and medicinal applications (Budziak et al., 2019).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S2/c16-12-8-6-11(7-9-12)10-20-15-19-18-14(21-15)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTERGLZUNVXTTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)
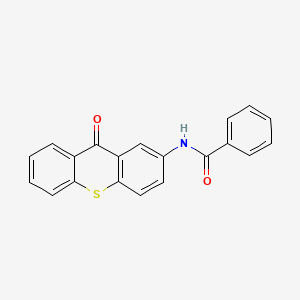
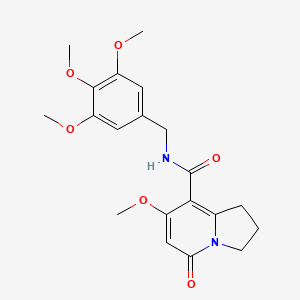
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)
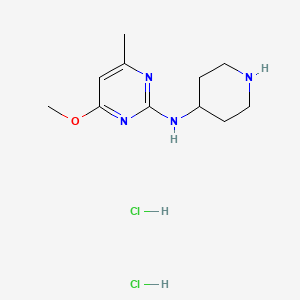
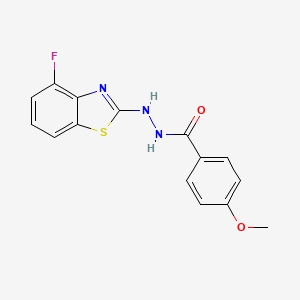
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)
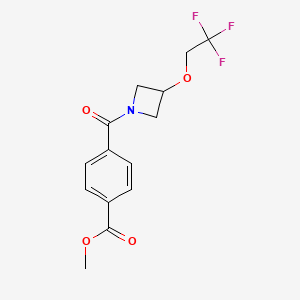
![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
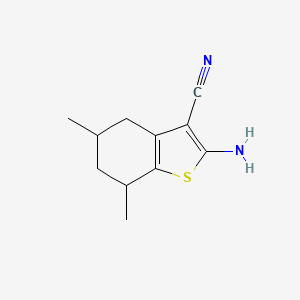
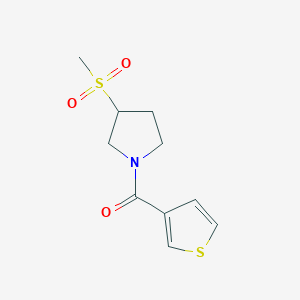
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)